Welcome to the BenchChem Online Store!
molecular formula C16H15F3O2 B8336461 4-(2-Hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether

4-(2-Hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether

Cat. No. B8336461
M. Wt: 296.28 g/mol
InChI Key: OPALQDHETVQLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05889012

Procedure details

31.3 g (0.106 mol) of 4-(2-hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether were hydrogenated in 380 ml of glacial acetic acid in the presence of 6.3 g of palladium (5% on charcoal) at 50° C. After filtration to remove the catalyst and concentration, 18.9 g (87% of theory) remained of a colorless product.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
6.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:21])([CH3:20])[C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[OH:21][C:15]([C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1)([CH3:20])[C:16]([F:18])([F:19])[F:17]

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(F)(F)F)(C)O
Step Two
Name
Quantity
380 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove
CONCENTRATION
Type
CONCENTRATION
Details
the catalyst and concentration, 18.9 g (87% of theory)

Outcomes

Product
Name
Type
Smiles
OC(C(F)(F)F)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.